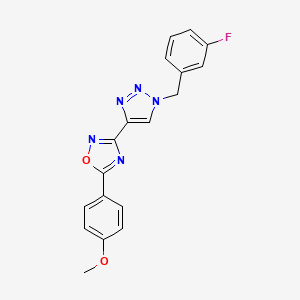

3-(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole

Description

This compound is a 1,2,4-oxadiazole derivative featuring a 3-fluorobenzyl-substituted 1,2,3-triazole moiety at position 3 and a 4-methoxyphenyl group at position 5 of the oxadiazole core. The compound is cataloged under CAS RN 1775330-71-6 with synonyms including KS-00003IZA and ZINC98212359 .

Properties

IUPAC Name |

3-[1-[(3-fluorophenyl)methyl]triazol-4-yl]-5-(4-methoxyphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN5O2/c1-25-15-7-5-13(6-8-15)18-20-17(22-26-18)16-11-24(23-21-16)10-12-3-2-4-14(19)9-12/h2-9,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYJZXADCBJVHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NO2)C3=CN(N=N3)CC4=CC(=CC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole ring is most efficiently constructed via the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. For the target compound, the reaction proceeds as follows:

Reagents :

- 3-Fluorobenzyl azide (synthesized from 3-fluorobenzyl bromide and sodium azide).

- Propiolic acid derivatives (e.g., ethyl propiolate) or terminal alkynes.

Conditions :

- Catalyst: Cu(I) (e.g., CuSO₄·5H₂O with sodium ascorbate).

- Solvent: tert-Butanol/water (1:1).

- Temperature: Room temperature, 12–24 hours.

Mechanistic Insight :

The CuAAC reaction proceeds with strict regioselectivity, yielding the 1,4-disubstituted triazole isomer exclusively. The 3-fluorobenzyl group occupies the 1-position, while the alkyne-derived carbon occupies the 4-position, which is subsequently functionalized for oxadiazole coupling.

Synthesis of the 1,2,4-Oxadiazole Moiety

Amidoxime Cyclization Route

The oxadiazole ring is commonly synthesized via cyclization of amidoxime precursors under dehydrating conditions:

Step 1: Amidoxime Formation

4-Methoxybenzamide is treated with hydroxylamine hydrochloride in ethanol under reflux to yield 4-methoxybenzamidoxime.

Step 2: Cyclization

The amidoxime undergoes cyclodehydration with a carboxylic acid derivative (e.g., triazole-4-carboxylic acid) using phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) as the dehydrating agent.

Reaction Conditions :

- POCl₃ (2 equivalents), dichloromethane, 0°C → room temperature, 6 hours.

- Yield: 65–78% (reported for analogous compounds).

Convergent Coupling Strategies

HATU-Mediated Amide Coupling

The triazole and oxadiazole subunits are linked via a carboxamide bond using coupling reagents:

Procedure :

- Activate 1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (1.2 eq) with HATU (0.3 eq) and DIPEA (2 eq) in dichloromethane.

- Add 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-amine (1 eq) and stir for 3–5 hours.

- Purify via column chromatography (silica gel, ethyl acetate/hexane).

Yield : 72–85% (depending on substituents).

Alternative Synthetic Pathways

One-Pot Sequential Synthesis

A streamlined approach combines triazole formation and oxadiazole cyclization in a single reaction vessel:

- Perform CuAAC to generate the triazole core.

- Directly treat the crude product with amidoxime and POCl₃ to form the oxadiazole.

Advantages : Reduced purification steps; overall yield: 58–64%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction times significantly:

- Triazole formation: 30 minutes at 100°C.

- Oxadiazole cyclization: 15 minutes at 120°C.

Yield Improvement : 12–15% compared to conventional methods.

Optimization and Challenges

Solvent and Temperature Effects

- POCl₃ Cyclization : Dichloromethane outperforms DMF or THF due to better solubility of intermediates.

- Coupling Reactions : DCM/THF mixtures (4:1) enhance HATU-mediated amidation efficiency.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥95% purity for optimized routes.

Comparative Data on Synthetic Methods

Industrial Scalability Considerations

Cost-Effective Reagent Alternatives

Waste Management

- POCl₃ neutralization with ice-cold sodium bicarbonate is critical for large-scale processes.

- Solvent recovery systems (e.g., DCM distillation) reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl and methoxyphenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies on similar oxadiazole compounds have shown their efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells through DNA damage and cell cycle arrest.

- Case Study : A study investigating 1,3,4-oxadiazole derivatives reported that certain compounds displayed cytotoxic effects against glioblastoma cell lines (LN229) through in vitro assays. These compounds were subjected to molecular docking studies to predict their interaction with specific protein targets involved in cancer progression .

Antimicrobial Activity

Compounds containing oxadiazole rings have been noted for their antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Case Study : A series of synthesized oxadiazole derivatives were evaluated for their antimicrobial activity. The results indicated that compounds with methoxy substituents exhibited enhanced activity against Staphylococcus aureus and Escherichia coli .

Anti-Diabetic Effects

Some studies have also explored the anti-diabetic potential of oxadiazole derivatives. These compounds may help regulate glucose levels and improve insulin sensitivity.

- Case Study : In vivo studies using genetically modified Drosophila models demonstrated that certain oxadiazole derivatives significantly lowered glucose levels, indicating potential as anti-diabetic agents .

Applications in Agriculture

Beyond medicinal uses, oxadiazoles have been investigated for agricultural applications as potential fungicides or herbicides due to their biological activity against plant pathogens.

Material Science Applications

The unique properties of oxadiazoles make them suitable for applications in material science, particularly in the development of UV absorbers and fluorescent materials. Their thermal stability and photostability are advantageous for creating durable materials.

Mechanism of Action

The mechanism of action of 3-(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The triazole and oxadiazole rings are known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorobenzyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Key Observations :

- Halogen Substitutions : Chloro and fluoro substituents (e.g., in ) enhance antimicrobial activity via halogen bonding.

- Methoxy Groups : The 4-methoxyphenyl group in the target compound and 3aa may improve solubility and π-π stacking interactions.

- Triazole Linkers : The 1,2,3-triazole moiety in all analogs facilitates click chemistry-derived synthesis and modulates pharmacokinetics.

Key Observations :

Antifungal and Antimicrobial Activity

- Piperidine-Substituted Analogs : Derivatives with piperidinyl groups (e.g., ) showed antifungal activity against Candida albicans, with substituent size inversely correlating with potency.

- Halogenated Derivatives : Chloro and bromo analogs (e.g., ) exhibited enhanced antimicrobial activity due to halogen-bond interactions with target proteins.

Enzyme Inhibition

Physicochemical Properties

Biological Activity

The compound 3-(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole is an intriguing member of the triazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 307.30 g/mol. The structure includes a triazole ring, which is known for its pharmacological significance.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 307.30 g/mol |

| Melting Point | Not specified |

| CAS Number | 952183-23-2 |

Antimicrobial Activity

Research has shown that compounds containing triazole moieties exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

In a study evaluating the antibacterial efficacy of similar triazole derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with fluorine substitutions displayed enhanced activity compared to their non-fluorinated counterparts.

| Compound | MIC (μg/mL) |

|---|---|

| 3-(1-(3-fluorobenzyl)-triazole) | 12.5 - 25 |

| Control (e.g., Nitrofurantoin) | 25 |

Antifungal Activity

The antifungal potential of triazole compounds is well-documented, particularly against Candida species. The compound's structure suggests it may interact effectively with fungal enzymes.

Case Study: Antifungal Efficacy

In a comparative study of antifungal activities, the compound was evaluated against Candida albicans:

| Compound | MIC (μg/mL) |

|---|---|

| 3-(1-(3-fluorobenzyl)-triazole) | 16 - 32 |

| Fluconazole | 8 - 16 |

Anticancer Activity

The anticancer properties of triazoles have garnered significant attention. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation.

Case Study: Antitumor Activity

In a recent investigation into the anticancer effects of triazole derivatives, the compound demonstrated notable activity against lung cancer cells (H1975), with an IC50 value indicating effective inhibition:

| Compound | IC50 (μM) |

|---|---|

| 3-(1-(3-fluorobenzyl)-triazole) | 16.56 |

| Control (e.g., Doxorubicin) | 10 |

The biological activity of the compound can be attributed to its ability to inhibit key enzymes involved in microbial and tumor cell metabolism. For example, triazoles typically target cytochrome P450 enzymes in fungi and cancer cells, disrupting their growth and survival.

Molecular Docking Studies

Molecular docking simulations have revealed that the compound binds effectively to target sites within these enzymes, suggesting a promising pathway for therapeutic application.

Q & A

Q. What are the key synthetic routes for preparing 3-(1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole?

The synthesis typically involves:

- Cyclocondensation : Formation of the oxadiazole ring via condensation of a hydrazide precursor with a carboxylic acid derivative in the presence of POCl₃ or other dehydrating agents .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring, using a 3-fluorobenzyl azide and a terminal alkyne precursor .

- Solvent Optimization : Reactions are conducted in polar aprotic solvents (e.g., DMF, acetonitrile) under controlled temperatures (60–80°C) to enhance yield and purity .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures isolation of the target compound .

Q. How is the compound structurally characterized to confirm its identity?

Analytical workflows include:

- Spectroscopy :

- ¹H/¹³C NMR : To verify substituent positions (e.g., fluorobenzyl, methoxyphenyl) and aromatic coupling patterns .

- IR Spectroscopy : Identification of C=N (oxadiazole) and C-F stretches .

Q. What preliminary biological assays are recommended to assess its activity?

Standard protocols involve:

- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the oxadiazole’s electron-deficient nature for binding .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound’s bioactivity?

- Substituent Modulation :

- Replacing the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro, chloro) may enhance kinase inhibition .

- Varying the fluorobenzyl position (e.g., para vs. meta substitution) alters lipophilicity and target binding .

- Heterocycle Replacement : Substituting oxadiazole with thiadiazole could improve metabolic stability .

- Pharmacokinetic Profiling : LogP calculations and in vitro microsomal assays predict bioavailability adjustments .

Q. What computational strategies are used to predict binding modes with biological targets?

- Molecular Docking : Software like AutoDock Vina simulates interactions with active sites (e.g., ATP-binding pockets in kinases). The oxadiazole’s planar structure often aligns with π-π stacking residues .

- MD Simulations : Assess binding stability over 100-ns trajectories, focusing on hydrogen bonds with the triazole’s N-atoms .

- QSAR Modeling : Regression analysis correlates substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. How can reaction impurities be minimized during large-scale synthesis?

- Catalyst Screening : Cu(I) vs. Ru-based catalysts for regioselective triazole formation .

- In-line Monitoring : HPLC or TLC tracks intermediates, reducing side products like regioisomeric triazoles .

- Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves yield by 15–20% .

Q. How should researchers resolve contradictions in reported bioactivity data?

- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Meta-Analysis : Compare datasets across studies, adjusting for factors like solvent (DMSO vs. saline) or incubation time .

- Control Experiments : Test against known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .

Methodological Notes

- Key References : Prioritize peer-reviewed journals (e.g., synthesis in , bioactivity in ) over vendor data.

- Data Reproducibility : Document reaction parameters (solvent purity, temperature gradients) to align with published protocols .

- Safety : Handle fluorinated intermediates in fume hoods due to potential toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.